molecular formula C18H17N3OS B2959572 1-phenyl-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900012-20-6

1-phenyl-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2959572
CAS No.: 900012-20-6
M. Wt: 323.41
InChI Key: CUBXXJLIPWVUHH-UHFFFAOYSA-N
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Description

1-phenyl-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound that features a unique combination of a pyrrolo[1,2-a]pyrazine core with phenyl and thiophenyl substituents

Scientific Research Applications

1-phenyl-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.

    Material Science: The compound is investigated for its use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its electronic properties.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactivity, and investigating its mechanism of action. This could lead to the development of new materials, drugs, or chemical processes .

Preparation Methods

The synthesis of 1-phenyl-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyrrolo[1,2-a]pyrazine derivative with a phenyl isocyanate and a thiophene derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-phenyl-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Comparison with Similar Compounds

1-phenyl-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be compared with other similar compounds such as:

    1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide: This compound shares the thiophene and phenyl substituents but differs in the core structure, leading to different chemical and biological properties.

    Thiophene derivatives: Compounds like 2,5-dimethylthiophene exhibit similar electronic properties but lack the complex heterocyclic core of the pyrrolo[1,2-a]pyrazine.

    Pyrrolo[1,2-a]pyrazine derivatives: These compounds share the core structure but may have different substituents, affecting their reactivity and applications.

The uniqueness of this compound lies in its combination of structural elements, which confer specific electronic and biological properties that are valuable for various scientific and industrial applications.

Properties

IUPAC Name

1-phenyl-N-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-18(19-16-9-5-13-23-16)21-12-11-20-10-4-8-15(20)17(21)14-6-2-1-3-7-14/h1-10,13,17H,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBXXJLIPWVUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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